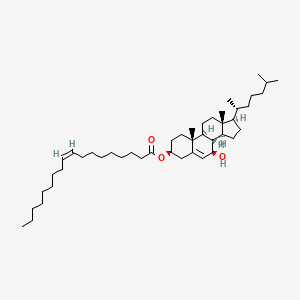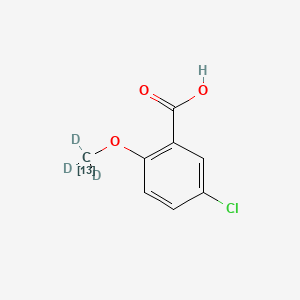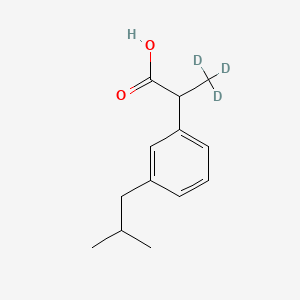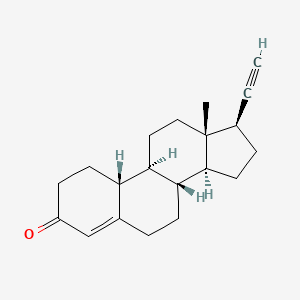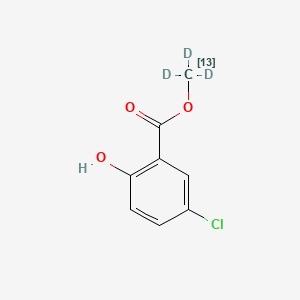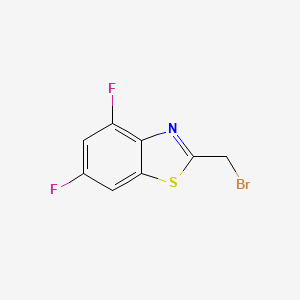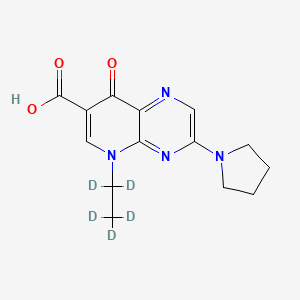![molecular formula C15H24N4O2 B584491 Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate CAS No. 153473-26-8](/img/structure/B584491.png)
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a 3-methylaminopyridin-2-yl group and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromine-2-nitropyridine and piperazine as initial raw materials.
Nucleophilic Substitution: In a mixed solvent of an alcohol organic solvent and water, 5-bromine-2-nitropyridine undergoes a nucleophilic substitution reaction with piperazine in the presence of an acid catalyst to form 1-(6-nitropyridine-3-yl)piperazine.
Catalytic Hydrogenation: Finally, the nitro group is reduced to an amino group through catalytic hydrogenation, yielding this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure efficient conversion and minimal by-products .
化学反応の分析
Types of Reactions
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
科学的研究の応用
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
類似化合物との比較
Similar Compounds
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- (S)-3-Hydroxymethyl-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a methylaminopyridinyl group and a tert-butyl ester group makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
特性
CAS番号 |
153473-26-8 |
|---|---|
分子式 |
C15H24N4O2 |
分子量 |
292.383 |
IUPAC名 |
tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-10-8-18(9-11-19)13-12(16-4)6-5-7-17-13/h5-7,16H,8-11H2,1-4H3 |
InChIキー |
SHEPPWHGJZIPED-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)NC |
同義語 |
4-(3-METHYLAMINO-PYRIDIN-2-YL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


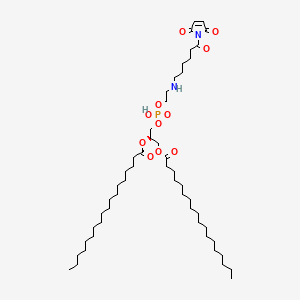
![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

